molecular formula C8H15NO B12995809 (6S,8AR)-octahydroindolizin-6-ol

(6S,8AR)-octahydroindolizin-6-ol

Cat. No.: B12995809
M. Wt: 141.21 g/mol
InChI Key: IMDUSAGUOHPKQK-SFYZADRCSA-N
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Description

(6S,8aR)-octahydroindolizin-6-ol ( 219667-12-6) is a high-value, stereochemically defined octahydroindolizinol building block with significant applications in medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic structure comprising a piperidine and a pyrrolidine ring, with a stereospecific hydroxy group that is critical for its biological activity and interaction with therapeutic targets . The specific (6S,8aR) configuration is essential for its function, as this chiral scaffold is investigated for its role as a key intermediate in the synthesis and development of novel NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a pivotal component of the innate immune system, and its dysregulation is implicated in a wide range of autoimmune, metabolic, and neurodegenerative diseases. Inhibiting its activity represents a promising therapeutic strategy . With a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol , this reagent is characterized by high purity and is offered with assured lot-to-lot consistency for reliable research outcomes. It is supplied with cold-chain transportation options to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(6S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol

InChI

InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2/t7-,8+/m1/s1

InChI Key

IMDUSAGUOHPKQK-SFYZADRCSA-N

Isomeric SMILES

C1C[C@@H]2CC[C@@H](CN2C1)O

Canonical SMILES

C1CC2CCC(CN2C1)O

Origin of Product

United States

Preparation Methods

Cyclization via Organometallic Chemistry

A notable approach involves the preparation of piperidine and related bicyclic systems through organometallic-mediated cyclization. For example, Davis et al. developed a method starting from aldehyde intermediates derived from ester reductions. The aldehyde is reacted with chiral sulfinimines generated from menthyl p-toluenesulfinate and lithium hexamethyldisilazide (LiHMDS). Subsequent introduction of nitrile groups and acidic treatment leads to sulfinyl group removal, nitrile hydrolysis, ketone deprotection, and cyclization to form the bicyclic system. Final hydrogenation yields the octahydroindolizine derivative with controlled stereochemistry.

Asymmetric Dihydroxylation and Functional Group Manipulation

Takahata and Shimizu applied Sharpless asymmetric dihydroxylation to synthesize enantiomerically pure intermediates that can be converted into octahydroindolizine derivatives. Starting from 1,6-heptadiene, selective dihydroxylation produces diols, which are converted into epoxides and then regioselectively reduced to alcohols. Further asymmetric dihydroxylation and selective protection steps allow for the introduction of amino groups via nucleophilic substitution, followed by deprotection and oxidation to yield the target compound.

Preparation of Hydroxy-Substituted Octahydroindolizines

The specific compound (6S,8AR)-octahydroindolizin-6-ol can be prepared by adapting literature procedures for related perhydroindolizine diols. Šafař et al. reported the synthesis of (6S,7S,8R,8aS)-6-ethylperhydroindolizine-7,8-diol, which involves stereoselective ring closure and hydroxylation steps. The absolute configuration is assigned based on synthetic route and crystallographic data.

Oxidation and Reduction Steps

Oxidation of alcohol precursors to aldehydes or ketones and subsequent reduction steps are critical in installing the hydroxyl group at the 6-position with the correct stereochemistry. For example, oxidation of monotosylated alcohols using oxalyl chloride and dimethyl sulfoxide (Swern oxidation) followed by selective reduction can be employed to achieve the desired hydroxy substitution.

Comparative Data Table of Key Preparation Steps

Step Methodology Key Reagents Outcome Stereochemical Control Reference
1 Sulfinimine formation and cyclization LiHMDS, menthyl p-toluenesulfinate, aldehyde Formation of bicyclic intermediate High, via chiral sulfinimine
2 Sharpless asymmetric dihydroxylation AD-mix, (DHQD)2-PYR ligand Enantiomerically enriched diols High, catalytic asymmetric
3 Oxidation of monotosylated alcohols Oxalyl chloride, DMSO (Swern oxidation) Aldehyde intermediates Maintains stereochemistry
4 Hydrogenation H2, Pd/C or similar catalyst Saturated octahydroindolizine Stereoselective reduction

Research Findings and Notes

  • The stereochemical outcome at the 6 and 8a positions is crucial for biological activity and is controlled by the choice of chiral auxiliaries or catalysts during cyclization and dihydroxylation steps.
  • The use of sulfinimines derived from chiral sulfinyl compounds allows for excellent stereocontrol in the formation of nitrogen-containing bicyclic systems.
  • Sharpless asymmetric dihydroxylation remains a powerful tool for introducing hydroxyl groups with high enantioselectivity, which is essential for preparing this compound.
  • Oxidation methods such as Swern oxidation provide mild conditions to convert alcohols to aldehydes without racemization, facilitating subsequent transformations.
  • Crystallographic studies confirm the stereochemistry and ring conformations of the synthesized compounds, supporting the synthetic route's validity.

Chemical Reactions Analysis

Types of Reactions

(6S,8AR)-octahydroindolizin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: (6S,8AR)-3-oxooctahydroindolizine-6-carboxylic acid.

    Reduction: Fully saturated octahydroindolizine derivatives.

    Substitution: Various substituted indolizine derivatives depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6S,8AR)-octahydroindolizin-6-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Research Implications

  • Stereochemical Precision : The synthesis of this compound underscores the importance of diastereoselective methods in accessing pharmacologically relevant stereoisomers .
  • Functional Group Engineering : Carboxamido or spiro modifications (as in ) demonstrate how structural elaboration can tailor molecular properties for specific applications, such as enzyme inhibition or receptor binding .

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